![molecular formula C24H26ClN3O5 B2958720 methyl 3-[6-[2-(2-chlorophenyl)ethylamino]-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate CAS No. 896386-34-8](/img/no-structure.png)
methyl 3-[6-[2-(2-chlorophenyl)ethylamino]-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of quinazoline, a class of organic compounds with a wide range of biological activities . The presence of the 2-chlorophenyl ethylamino group and the hexyl group attached to the quinazoline core suggests that this compound may have unique properties compared to other quinazoline derivatives.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Quinazoline derivatives have been extensively studied for their anticancer properties. They can act as kinase inhibitors and are involved in various signaling pathways related to cancer cell proliferation and survival .
Antimicrobial Activity
These compounds also exhibit antimicrobial properties, making them potential candidates for treating bacterial and fungal infections .
Anticonvulsant Activity
Quinazolines have shown promise in the treatment of epilepsy and other seizure disorders due to their anticonvulsant effects .
Anti-inflammatory Activity
The anti-inflammatory properties of quinazoline derivatives make them interesting for research into treatments for chronic inflammatory diseases .
Cardiovascular Applications
Some quinazolines possess hypotensive and antiplatelet activities, which could be beneficial in cardiovascular disease management .
Neurodegenerative Diseases
Research into neuroprotective agents has also highlighted quinazolines as potential therapeutics for neurodegenerative conditions .
Zukünftige Richtungen
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'methyl 3-[6-[2-(2-chlorophenyl)ethylamino]-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate' involves the condensation of 2-amino-2-(2-chlorophenyl)ethanol with 3-(2,4-dioxo-1,3-dihydroquinazolin-7-yl)propanoic acid, followed by esterification with methyl chloroformate and subsequent reduction of the resulting intermediate with sodium borohydride. The final product is obtained after purification by column chromatography.", "Starting Materials": [ "2-amino-2-(2-chlorophenyl)ethanol", "3-(2,4-dioxo-1,3-dihydroquinazolin-7-yl)propanoic acid", "methyl chloroformate", "sodium borohydride" ], "Reaction": [ "Step 1: Condensation of 2-amino-2-(2-chlorophenyl)ethanol with 3-(2,4-dioxo-1,3-dihydroquinazolin-7-yl)propanoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the intermediate 3-[6-[2-(2-chlorophenyl)ethylamino]-6-oxohexyl]-2,4-dioxo-1,3-dihydroquinazoline-7-carboxylic acid.", "Step 2: Esterification of the intermediate with methyl chloroformate in the presence of a base such as triethylamine to form the methyl ester intermediate.", "Step 3: Reduction of the methyl ester intermediate with sodium borohydride in the presence of a solvent such as methanol to form the final product, methyl 3-[6-[2-(2-chlorophenyl)ethylamino]-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate.", "Step 4: Purification of the final product by column chromatography using a suitable stationary phase and eluent system." ] } | |
CAS-Nummer |
896386-34-8 |
Molekularformel |
C24H26ClN3O5 |
Molekulargewicht |
471.94 |
IUPAC-Name |
methyl 3-[6-[2-(2-chlorophenyl)ethylamino]-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate |
InChI |
InChI=1S/C24H26ClN3O5/c1-33-23(31)17-10-11-18-20(15-17)27-24(32)28(22(18)30)14-6-2-3-9-21(29)26-13-12-16-7-4-5-8-19(16)25/h4-5,7-8,10-11,15H,2-3,6,9,12-14H2,1H3,(H,26,29)(H,27,32) |
InChI-Schlüssel |
SJYZIDGIBTVWTA-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=O)N2)CCCCCC(=O)NCCC3=CC=CC=C3Cl |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



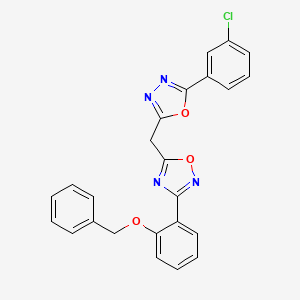
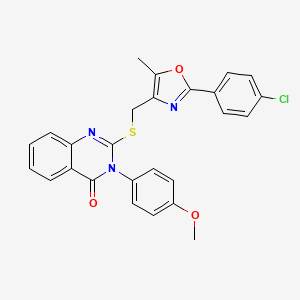
![1,3-Benzothiazol-6-yl-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methanone](/img/structure/B2958639.png)

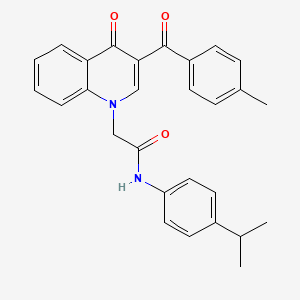
![1-[2-(4-Methyl-5-thiazolyl)ethoxy]-2-propanone](/img/structure/B2958647.png)
![2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-6-yl)-benzamide](/img/structure/B2958649.png)


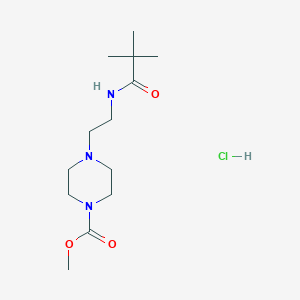
![N-(benzo[d][1,3]dioxol-5-yl)-2-phenylmorpholine-4-carboxamide](/img/structure/B2958656.png)
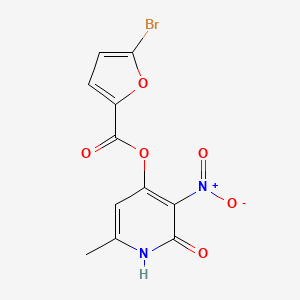
![4-tert-Butyl-2-[1,2,4]triazol-4-yl-phenol](/img/structure/B2958658.png)
![6-Chloro-4-[(3-methoxyphenyl)sulfonyl]-3-(piperidin-1-ylcarbonyl)quinoline](/img/structure/B2958660.png)